Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC15826100
Molecular Formula: C13H10Cl2N2O3
Molecular Weight: 313.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10Cl2N2O3 |
|---|---|
| Molecular Weight | 313.13 g/mol |
| IUPAC Name | ethyl 1-(3,5-dichlorophenyl)-4-formylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C13H10Cl2N2O3/c1-2-20-13(19)12-8(7-18)6-17(16-12)11-4-9(14)3-10(15)5-11/h3-7H,2H2,1H3 |
| Standard InChI Key | ZXLBULFJWSZYOM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN(C=C1C=O)C2=CC(=CC(=C2)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s pyrazole core is substituted at three positions:
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N1: A 3,5-dichlorophenyl group, which introduces steric bulk and electron-withdrawing effects due to the chlorine atoms.
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C3: An ethyl carboxylate group (–COOEt), enhancing solubility in polar aprotic solvents and providing a site for ester hydrolysis.
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C4: A formyl group (–CHO), enabling nucleophilic addition reactions and serving as a precursor for further functionalization.
The dichlorophenyl moiety contributes to lipophilicity, influencing membrane permeability in biological systems. X-ray crystallography of analogous pyrazoles reveals planar aromatic systems with substituents adopting orthogonal orientations to minimize steric strain .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:
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¹H NMR: Signals at δ 8.5–9.0 ppm correspond to the formyl proton, while aromatic protons of the dichlorophenyl group appear as a singlet near δ 7.4 ppm.
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¹³C NMR: The carbonyl carbon of the ester group resonates at ~165 ppm, and the formyl carbon appears at ~190 ppm .
High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 313.03 (calculated for C₁₃H₁₀Cl₂N₂O₃).
Synthesis and Optimization
Copper-Catalyzed Coupling
A representative synthesis involves reacting 4-chlorobenzenebromide (15 mmol) with ethyl 1H-pyrazole-3-carboxylate (10 mmol) in the presence of CuI (2 mmol), K₂CO₃ (3.3 mmol), and trans-N,N′-dimethylcyclohexanediamine (2 mmol) at 140°C for 3 hours . This Ullmann-type coupling achieves a 50% yield, with purification via flash chromatography (0–25% ethyl acetate in hexanes) .
Table 1: Synthesis Conditions and Yields
| Reactant | Catalyst System | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-Chlorobenzenebromide | CuI/K₂CO₃/DMCD | 140°C | 3 h | 50% |
Vilsmeier–Haack Formylation
Alternative routes employ Vilsmeier–Haack reactions to introduce the formyl group. Treating 1-(3,5-dichlorophenyl)-4-methylpyrazole with POCl₃ and DMF generates the formyl derivative, followed by esterification with ethanol under acidic conditions. This method avoids transition metals but requires stringent anhydrous conditions.
Physicochemical Properties
Solvent Interactions
Density and viscosity measurements in dimethyl sulfoxide (DMSO) and nitromethane (NM) reveal solute-solvent interactions :
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Density (ρ): Increases linearly with concentration (5–100 × 10⁻⁴ mol/dm³), indicating dipole-dipole interactions between the polar pyrazole and solvents.
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Excess Molar Volume (Vₘᴱ): Negative values in NM (–0.45 cm³/mol) suggest strong solute-solvent packing efficiency, whereas positive values in DMSO (+0.32 cm³/mol) imply looser interactions .
Table 2: Physicochemical Parameters at 310 K
| Solvent | Density (g/cm³) | Viscosity (cP) | Vₘᴱ (cm³/mol) |
|---|---|---|---|
| DMSO | 1.092 | 1.996 | +0.32 |
| NM | 1.137 | 0.644 | –0.45 |
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with major weight loss at 300°C due to cleavage of the ester and formyl groups.
Chemical Reactivity
Aldehyde Functionalization
The formyl group undergoes condensation reactions with amines to form Schiff bases, a key step in synthesizing imine-linked pharmaceuticals. For example, reaction with 3,5-bis(trifluoromethyl)aniline yields a Schiff base with anti-inflammatory activity .
Ester Hydrolysis
Under basic conditions (NaOH/EtOH), the ethyl ester hydrolyzes to the carboxylic acid, which can subsequently form amides or coordinate to metal ions. This reactivity is exploited in prodrug design.
Pharmacological Applications
Anti-Inflammatory Activity
Analogous pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values of 0.07 µM, comparable to erlotinib . Molecular docking studies suggest the dichlorophenyl group occupies the hydrophobic pocket of COX-2, while the formyl moiety hydrogen-bonds to Arg120 .
Comparative Analysis with Related Pyrazoles
Table 3: Structural and Functional Comparisons
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